REACTION_CXSMILES
|
[I:1]I.[C:3]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)#[N:4].C(=O)([O-])O.[Na+].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH3:36][O:37][C:38]1[CH:45]=[CH:44][C:41]([CH2:42]O)=[CH:40][CH:39]=1.N(C(OCC)=O)=NC(OCC)=O>O>[I:1][C:7]1[CH:6]=[C:5]([CH:10]=[CH:9][C:8]=1[O:11][CH2:42][C:41]1[CH:44]=[CH:45][C:38]([O:37][CH3:36])=[CH:39][CH:40]=1)[C:3]#[N:4] |f:2.3|
|
Name
|
|
Quantity
|
84 mmol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
7.06 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
14.4 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CO)C=C1
|
Name
|
Diethyl azodicarboxylate
|
Quantity
|
8.5 mL
|
Type
|
reactant
|
Smiles
|
N(=NC(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solid was collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The solid was dissolved in tetrahydrofuran (100 mL)
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 16 h
|
Duration
|
16 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic fractions were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography on silica gel
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C(C#N)C=CC1OCC1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.38 g | |
YIELD: CALCULATEDPERCENTYIELD | 15.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |